

# Technical Monograph: Penicillin G Calcium Salt (CAS 973-53-5)

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## Compound of Interest

Compound Name: *Penicillin G calcium*

CAS No.: 973-53-5

Cat. No.: B10858954

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## Executive Summary

**Penicillin G Calcium** (Benzylpenicillin Calcium) is a specialized salt form of the fundamental  $\beta$ -lactam antibiotic benzylpenicillin. Unlike the ubiquitous Sodium (CAS 69-57-8) or Potassium (CAS 113-98-4) salts, which are selected for rapid dissolution and immediate bioavailability, the Calcium salt (CAS 973-53-5) occupies a unique pharmacokinetic niche.

While technically classified as "freely soluble" in water, the calcium salt exhibits distinct dissolution kinetics and stability profiles that make it advantageous for specific veterinary applications, pediatric oral suspensions (due to taste-masking properties), and non-aqueous depot formulations. This guide analyzes the physicochemical properties, mechanistic action, and analytical protocols required to utilize **Penicillin G Calcium** effectively in drug development.

## Physicochemical Characterization

The selection of the calcium salt over sodium or potassium is rarely arbitrary; it is a calculated decision based on electrolyte load management and formulation stability.

## Core Properties Table

Property	Specification
CAS Number	973-53-5
Chemical Name	Calcium bis[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate]
Molecular Formula	(C <sub>16</sub> H <sub>17</sub> N <sub>2</sub> O <sub>4</sub> S) <sub>2</sub> Ca
Molecular Weight	706.84 g/mol (Dimer)
Appearance	White to off-white crystalline powder
Solubility (Water)	Freely soluble (approx. >100 mg/mL), but dissolves slower than Na/K salts.
pH (2% Solution)	5.0 – 7.5
Melting Point	Decomposes >200°C
Hygroscopicity	Moderately hygroscopic (requires controlled humidity storage <40% RH).

## The "Calcium Effect" on Pharmacokinetics

Expert Insight: While standard literature lists **Penicillin G Calcium** as water-soluble, in vivo behavior differs from the monovalent salts. The bivalent calcium ion creates a tighter crystal lattice energy compared to sodium. Upon administration, this results in a delayed absorption profile—faster than the insoluble Procaine or Benzathine salts, but significantly slower than the Potassium salt. This makes it ideal for "intermediate" release formulations where a spike in plasma concentration (C<sub>max</sub>) is less critical than a sustained duration of action (T>MIC).

## Mechanism of Action (MOA)

**Penicillin G Calcium** functions as a suicide substrate for bacterial Penicillin-Binding Proteins (PBPs). The calcium ion acts solely as the counter-ion for delivery and does not alter the pharmacodynamics of the benzylpenicillin moiety once dissociated.

## Pathway Visualization

The following diagram illustrates the irreversible inhibition of peptidoglycan cross-linking.

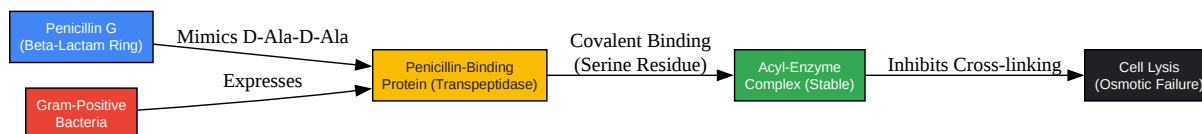


Figure 1: Mechanism of Action - Irreversible Inhibition of Cell Wall Synthesis

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## Applications & Formulation Protocols

### Veterinary Depot Injections

In veterinary medicine, particularly for livestock, frequent dosing is impractical. **Penicillin G Calcium** is often formulated in oil/wax suspensions. Unlike sodium salts, which can be too hygroscopic and reactive in oil bases, the calcium salt forms stable suspensions that release the drug slowly over 12–24 hours.

### Pediatric Oral Suspensions

Historically, the calcium salt has been used in oral syrups ("Penicals") because it lacks the sharp, saline-bitter taste associated with Penicillin G Potassium.

## Experimental Protocol: Preparation of Oil-Based Suspension

Note: This protocol is for research validation of salt stability in non-aqueous vehicles.

Reagents:

- **Penicillin G Calcium** (micronized, <10 µm particle size).
- Peanut Oil (Super-Refined).

- Aluminum Monostearate (gelling agent).

#### Workflow:

- Gel Preparation: Disperse 2% w/v Aluminum Monostearate in Peanut Oil. Heat to 130°C under constant stirring until a clear gel forms. Cool to room temperature.
- Incorporation: In a dry box (<20% RH), levigate **Penicillin G Calcium** (300,000 Units/mL) into the oil gel.
- Homogenization: Pass through a colloid mill to ensure uniform dispersion.
- Stability Check: Store at 40°C for 30 days. Analyze potency via HPLC. Expect <5% degradation, whereas Na-salt formulations often show >10% degradation due to trace moisture sensitivity.

## Analytical Characterization

Validating the identity and purity of **Penicillin G Calcium** requires separating the active benzylpenicillin moiety from degradation products (penicilloic acid).

## HPLC Method Validation

Expert Insight: When analyzing the Calcium salt, avoid using phosphate buffers at high concentrations if the pH is >7.5, as Calcium Phosphate precipitation can damage the column. Use a Phosphate-Acetonitrile gradient at pH 4.5–5.0 to ensure solubility and stability.

#### Instrument Parameters:

- Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (pH 4.8).
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 220 nm (End absorption of carbonyl) or 254 nm (Phenyl ring).

- Injection Vol: 20  $\mu$ L.

## Analytical Workflow Diagram

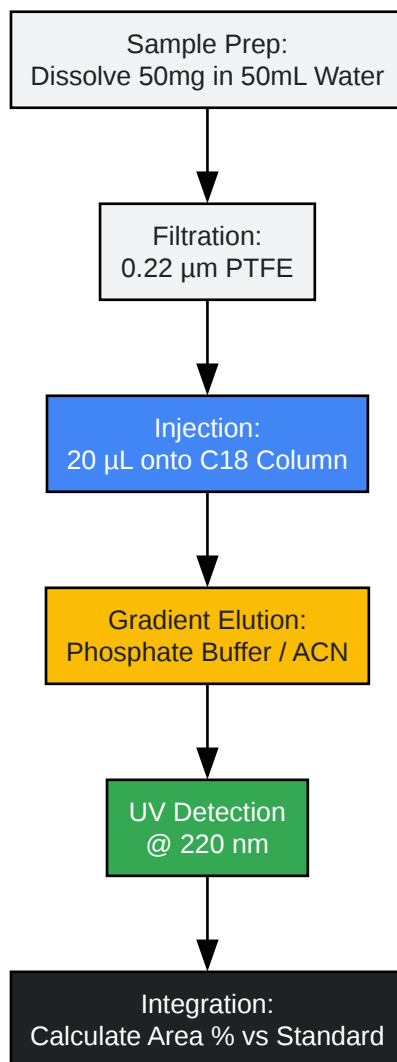


Figure 2: HPLC Workflow for Purity Determination of Penicillin G Calcium

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## Stability & Degradation Pathways

The primary risk for **Penicillin G Calcium** is hydrolysis of the beta-lactam ring. While the calcium salt is more stable in dry form than the sodium salt, it is still susceptible to moisture.

## Degradation Logic

- Beta-Lactam Opening: Catalyzed by acid, base, or beta-lactamase enzymes. Product: Penicilloic Acid (Inactive).[1]
- Decarboxylation: Penicilloic acid degrades further to Penilloic acid.
- Self-Validation: A "Pass" result in stability testing requires <1.0% Penicilloic acid content after stress testing (60°C for 7 days).

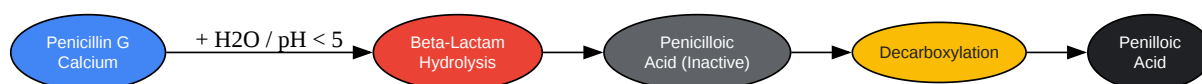


Figure 3: Primary Degradation Pathway of Penicillin G

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